molecular formula C11H9Cl2FN2 B1435567 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride CAS No. 1803603-68-0

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride

Cat. No. B1435567
M. Wt: 259.1 g/mol
InChI Key: HCGFOKDLKOZFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS number 1803603-68-0 . It has a molecular weight of 259.11 .


Molecular Structure Analysis

The molecular formula of “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is C11H9Cl2FN2 . The InChI code is 1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H .


Physical And Chemical Properties Analysis

“6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

  • Green Synthesis and Biological Evaluation of Novel Fused Derivatives

    • Application : This compound is used in the synthesis of novel fused 6-(2-Chloro-4-fluorophenyl)-9-arylimidazo[1,2-a][1,8]naphthyridine derivatives .
    • Method : The reaction involves phenacyl bromide with substituted heterocyclic amines in the presence of DABCO catalyst . The process is accelerated under solid state conditions, leading to high yields and excluding the formation of side-products .
    • Results : The newly synthesized products demonstrated pronounced antibacterial and antifungal activities, especially compounds 5c–5e . Molecular docking studies supported the antimicrobial activity data .
  • Enzymatic Production of Fluorocatechols

    • Application : 2-Chloro-4-fluorophenol, a related compound, has been used in the enzymatic production of fluorocatechols .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Pyrrolidine in Drug Discovery

    • Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
    • Method : The review discusses the synthesis of pyrrolidine compounds from different cyclic or acyclic precursors .
    • Results : The bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown various biological activities .
  • Synthesis and Therapeutic Potential of Quinoline Derivatives

    • Application : Quinoline derivatives, which are structurally similar to pyridine, have been used in the treatment of various diseases . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
    • Method : The review discusses the chemical modification of quinoline as a common approach in drug discovery .
    • Results : Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives, which are structurally similar to pyridine, possess various biological activities . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
    • Method : The review does not provide specific methods of application .
    • Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Synthesis of Fluorinated Pyridines

    • Application : Fluorinated pyridines have been used in the synthesis of some herbicides and insecticides . It’s possible that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” could be used in similar contexts.
    • Method : The review does not provide specific methods of application .
    • Results : The review does not provide specific results or outcomes .

Safety And Hazards

The safety information for “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

As for future directions, it’s important to note that “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is currently marked for research use only . This suggests that it may be subject to further studies to explore its potential applications.

properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFOKDLKOZFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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